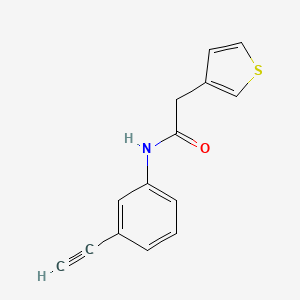
methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, also known as PDCQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PDCQ is a quinoline derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and anti-inflammatory activity. This compound has also been found to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is its high potency and selectivity, making it a promising candidate for further drug development. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of this compound. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor and other therapeutic effects of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Synthesemethoden
The synthesis of methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate involves the reaction of 4-pyridinecarboxaldehyde with 3,4-dihydro-2H-quinoline-5-carboxylic acid in the presence of methyl iodide. The resulting product is then purified through column chromatography, yielding this compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potential as a lead compound for the development of novel drugs. This compound has been found to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
methyl 1-(pyridine-4-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-17(21)14-4-2-6-15-13(14)5-3-11-19(15)16(20)12-7-9-18-10-8-12/h2,4,6-10H,3,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWBLPPXMQDPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN(C2=CC=C1)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)


![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)


